3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid
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Overview
Description
3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid is an organic compound that features a chlorophenyl group and a phenylbutanoyl amide group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a Friedel-Crafts acylation reaction with a suitable acyl chloride to form the 4-chlorophenyl ketone.
Amidation Reaction: The 4-chlorophenyl ketone is then reacted with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the amide intermediate.
Formation of the Propanoic Acid Backbone: The amide intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid
- 3-(4-Chlorophenyl)-3-[(2-phenylpropanoyl)amino]propanoic acid
- 3-(4-Chlorophenyl)-3-[(2-phenylpentanoyl)amino]propanoic acid
Uniqueness
3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific structure may also influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C19H20ClNO3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-(2-phenylbutanoylamino)propanoic acid |
InChI |
InChI=1S/C19H20ClNO3/c1-2-16(13-6-4-3-5-7-13)19(24)21-17(12-18(22)23)14-8-10-15(20)11-9-14/h3-11,16-17H,2,12H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
VCSLAJAFVDYRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |
solubility |
>51.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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